4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with significant potential in various scientific fields. It is classified as a tetrahydropyrimidine derivative and is notable for its structural features, which include a sulfanylidene group and multiple aromatic rings. The compound's molecular formula is C22H26N4OS, and it has a molecular weight of 394.54 g/mol .
The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include dimethylamino benzaldehyde, dimethylphenylamine, and thiourea. The reaction conditions usually require solvents like ethanol or methanol, along with a catalyst such as hydrochloric acid. The synthesis process can be summarized as follows:
The molecular structure of 4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide features several notable characteristics:
InChI=1S/C22H26N4OS/c1-13-10-14(2)12-17(11-13)24-21(27)19-15(3)23-22(28)25-20(19)16-6-8-18(9-7-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28) .This compound can participate in various chemical reactions:
The products formed from these reactions depend on the specific conditions used. For example:
The mechanism of action for 4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with biological targets such as enzymes or receptors. This interaction can alter the activity of these targets, leading to various biological effects. The specific pathways affected may vary based on the application context .
The compound generally exhibits:
Key chemical properties include:
4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications across different fields:
This compound's diverse applications highlight its importance in both academic research and industrial processes.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4